

Application Notes and Protocols for BAY-390

Administration in Rodent Studies

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Compound of Interest

Compound Name: BAY-390

Cat. No.: B11934491

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These application notes provide a comprehensive guide to the use of **BAY-390**, a selective and brain-penetrant Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, in rodent models of pain. Detailed protocols for oral administration and relevant in vivo assays are provided to ensure reproducible and reliable experimental outcomes.

Introduction

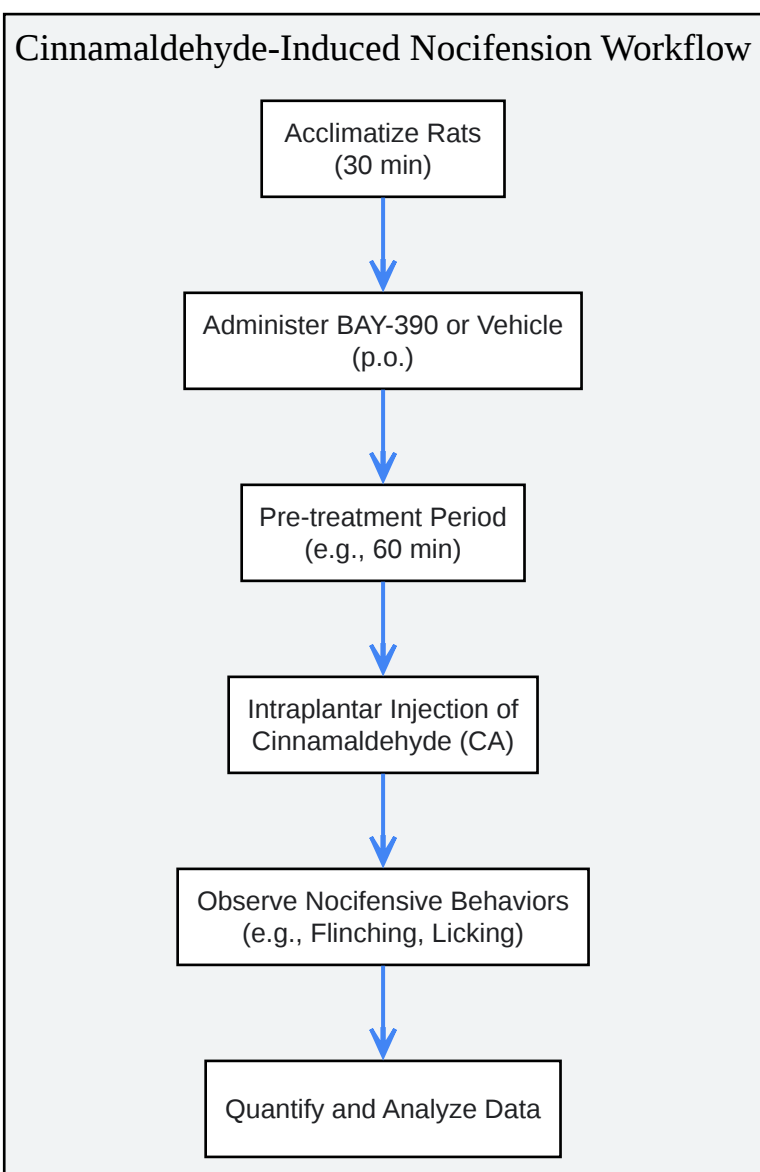
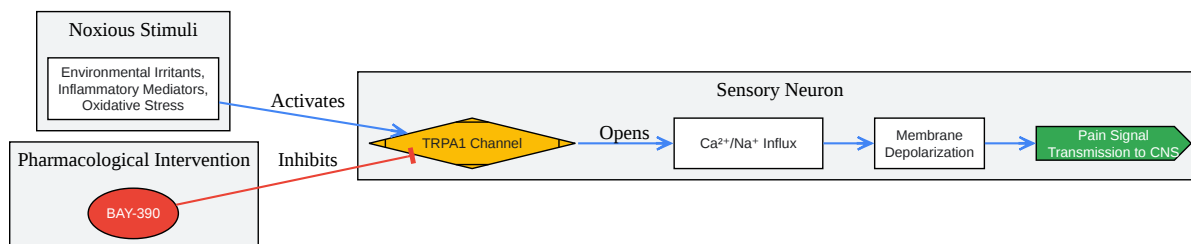
BAY-390 is a potent inhibitor of the TRPA1 ion channel, a key player in the signaling of noxious stimuli and inflammatory processes.^[1] Its ability to penetrate the central nervous system makes it a valuable tool for investigating the role of both peripheral and central TRPA1 in various pathological conditions, particularly in models of acute, inflammatory, and neuropathic pain.^[2] This document outlines the necessary protocols for the effective administration of **BAY-390** in rats and mice for preclinical research.

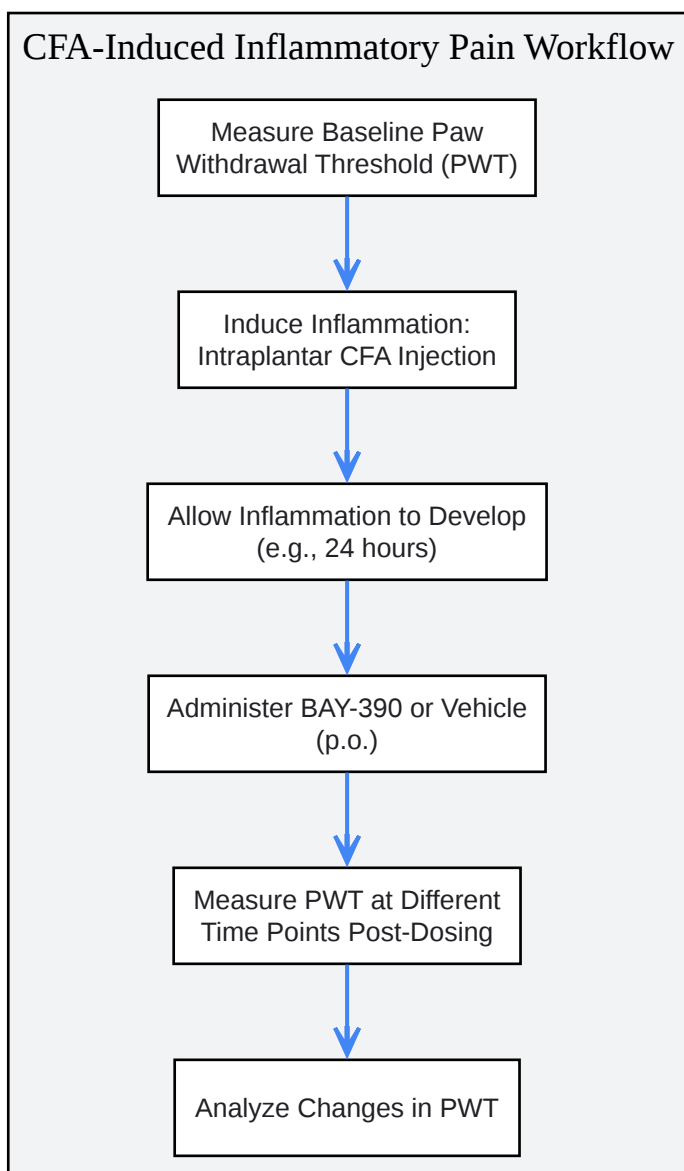
Mechanism of Action and Signaling Pathway

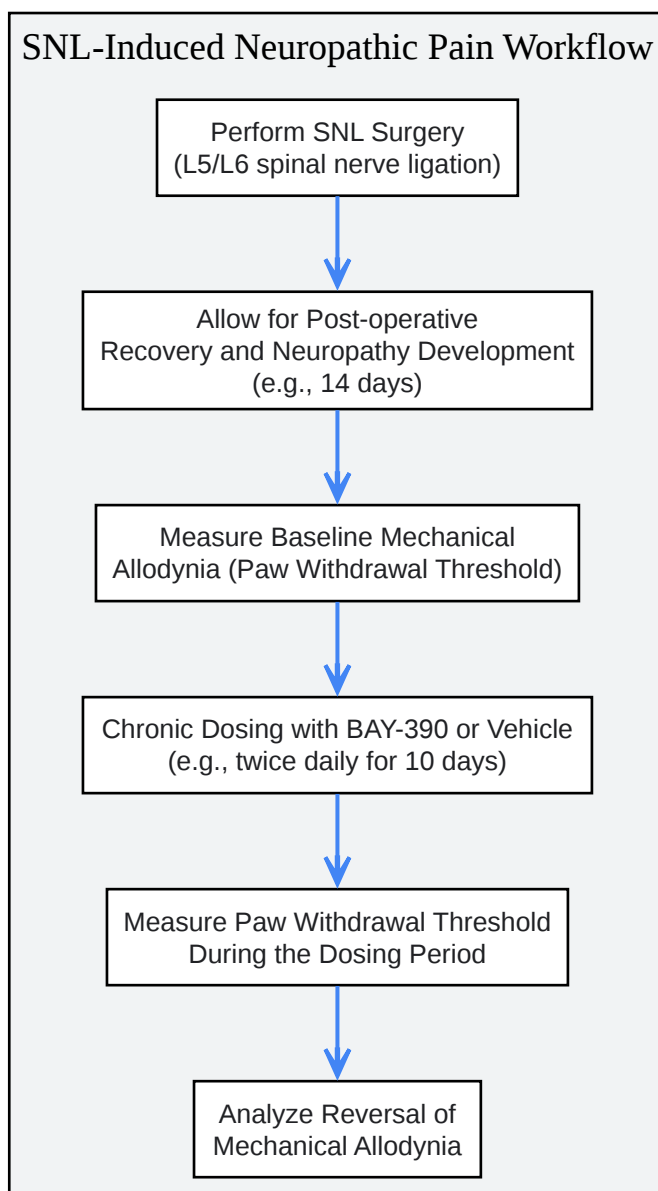
BAY-390 exerts its pharmacological effect by selectively antagonizing the TRPA1 ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types. It is activated by a wide range of exogenous and endogenous irritants, including environmental toxins, inflammatory mediators, and byproducts of oxidative stress. Activation of TRPA1 leads to an influx of cations, primarily Ca^{2+} and Na^{+} , resulting in depolarization of the neuronal membrane and the initiation of a nociceptive signal. This signal is then transmitted to the

central nervous system, leading to the sensation of pain. **BAY-390** blocks this channel, thereby preventing the influx of cations and subsequent pain signaling.

Below is a diagram illustrating the TRPA1 signaling pathway and the inhibitory action of **BAY-390**.







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References

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- 2. Discovery of BAY-390, a Selective CNS Penetrant Chemical Probe as Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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